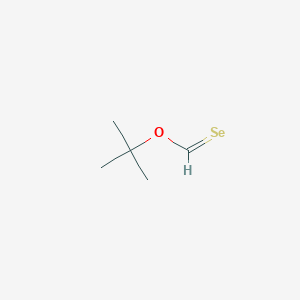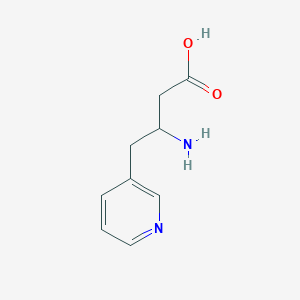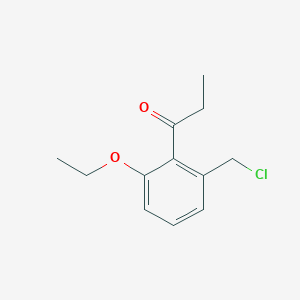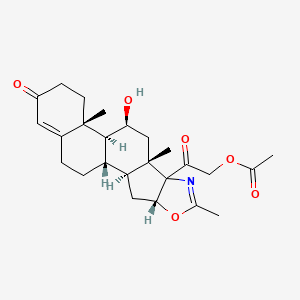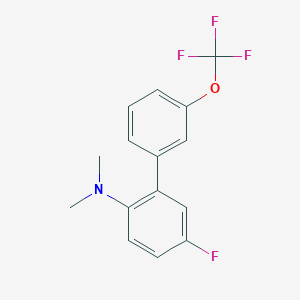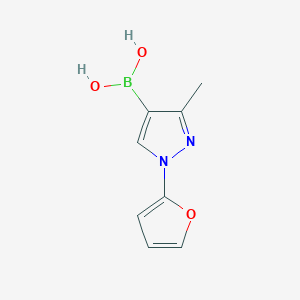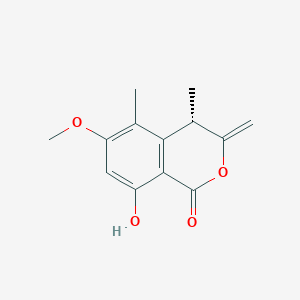
Clearanol C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clearanol C is an organic compound known for its diverse applications in scientific research, particularly in life sciences. It is a member of the isochromenone family, which is derived from deep-sea fungi. This compound has shown potential in various biological activities, making it a subject of interest in pharmaceutical and biochemical research .
Méthodes De Préparation
Clearanol C is typically synthesized through the cultivation of deep-sea-derived fungi, such as Leptosphaeria sp. The synthetic route involves the fermentation of the fungal culture, followed by extraction and chromatographic separation to isolate the compound. The reaction conditions for its synthesis include maintaining specific temperature and pH levels to optimize the yield . Industrial production methods are still under development, focusing on scaling up the fermentation process while ensuring the purity and stability of the compound .
Analyse Des Réactions Chimiques
Clearanol C undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride.
Applications De Recherche Scientifique
Clearanol C has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and stability of isochromenones.
Medicine: Its antibacterial properties are being explored for the development of new antibiotics.
Industry: This compound is used in the development of bioactive compounds for various industrial applications.
Mécanisme D'action
The mechanism of action of Clearanol C involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes and receptors involved in microbial growth and biofilm formation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound disrupts the cell membrane integrity of microorganisms, leading to their inhibition .
Comparaison Avec Des Composés Similaires
Clearanol C is compared with other similar compounds, such as clearanol A, clearanol B, and clearanol D. These compounds share structural similarities but differ in their biological activities and potency. This compound is unique due to its specific inhibitory activity against Candida albicans biofilm formation, which is not observed in other clearanols . Other similar compounds include isobenzofuranones and other isochromenones, which also exhibit diverse biological activities .
Propriétés
Numéro CAS |
1384260-56-3 |
|---|---|
Formule moléculaire |
C13H14O4 |
Poids moléculaire |
234.25 g/mol |
Nom IUPAC |
(4S)-8-hydroxy-6-methoxy-4,5-dimethyl-3-methylidene-4H-isochromen-1-one |
InChI |
InChI=1S/C13H14O4/c1-6-8(3)17-13(15)12-9(14)5-10(16-4)7(2)11(6)12/h5-6,14H,3H2,1-2,4H3/t6-/m1/s1 |
Clé InChI |
CIGSWLXZMSXAAE-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@@H]1C(=C)OC(=O)C2=C1C(=C(C=C2O)OC)C |
SMILES canonique |
CC1C(=C)OC(=O)C2=C1C(=C(C=C2O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


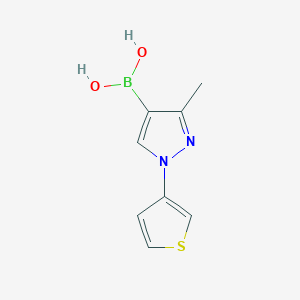
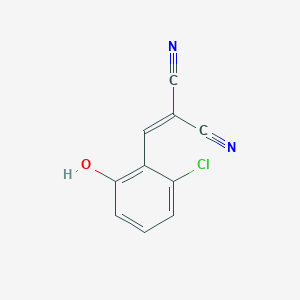
![Butanoic acid, 4-[2,6-bis(1,1-dimethylethyl)-4-formylphenoxy]-, ethyl ester](/img/structure/B14074522.png)
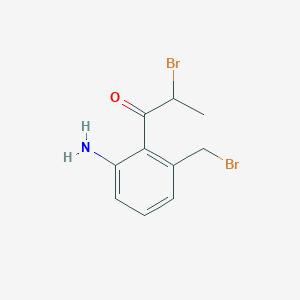

![(2S)-2-[(3R,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethyl-6'-oxospiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,8-dihydrofuro[2,3-e]isoindole]-7'-yl]pentanedioic acid](/img/structure/B14074535.png)
